N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran-2-carboxamide core substituted with two critical moieties:
- Benzodioxole group (N-linked via the carboxamide): A heterocyclic aromatic system known for enhancing metabolic stability and bioavailability in pharmaceuticals .
- 2-(2,4-Dichlorophenoxy)acetamide side chain: A phenoxyacetamide derivative with chlorine substituents at the 2- and 4-positions, which may influence electronic properties and receptor binding through halogen interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O6/c25-13-5-7-18(16(26)9-13)31-11-21(29)28-22-15-3-1-2-4-17(15)34-23(22)24(30)27-14-6-8-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMXFANCUVFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Approach
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide consists of three key structural components: a benzofuran-2-carboxamide core, a benzodioxole group connected via an amide linkage, and a 2,4-dichlorophenoxy acetamide substituent at the C3 position of the benzofuran. The retrosynthetic analysis suggests multiple possible disconnection points, allowing for several complementary synthetic approaches.
The most efficient retrosynthetic disconnections involve:
- Formation of the amide bond between the benzofuran-2-carboxylic acid and benzodioxole amine
- Introduction of the 2,4-dichlorophenoxy acetamide at the C3 position of the benzofuran scaffold
- Sequential construction of the benzofuran core
Preparation of Benzofuran-2-carboxamide Core
Palladium-Catalyzed C-H Arylation Approach
Preparation of the Benzodioxole Fragment
Synthesis of N-(2H-1,3-benzodioxol-5-yl) Derivatives
The preparation of N-(2H-1,3-benzodioxol-5-yl) derivatives typically involves the reaction of a benzodioxole amine with appropriate carboxylic acid derivatives. Several approaches have been documented:
Direct Amidation Method
Direct amidation of 1,3-benzodioxol-5-amine with carboxylic acids in the presence of coupling agents provides a straightforward route to the desired amides:
1,3-benzodioxol-5-amine + carboxylic acid → N-(2H-1,3-benzodioxol-5-yl)amide
This reaction typically employs coupling agents such as EDCI/DMAP, PyBOP/DIEA, or TBTU/DIEA in appropriate solvents like dichloromethane or DMF.
Condensation with Acid Chlorides
Another approach involves the reaction of 1,3-benzodioxol-5-amine with acid chlorides:
1,3-benzodioxol-5-amine + acid chloride → N-(2H-1,3-benzodioxol-5-yl)amide
This method generally proceeds rapidly under mild conditions in the presence of a base such as triethylamine or pyridine.
Properties and Synthetic Utility of Benzodioxole Compounds
Benzodioxole (1,3-benzodioxole) compounds can be prepared through several routes, and their properties make them valuable building blocks for pharmaceutical synthesis. Table 1 summarizes key reaction conditions for benzodioxole synthesis and derivatization.
Table 1: Synthesis Conditions for Benzodioxole Derivatives
| Reagents | Conditions | Yield | Product |
|---|---|---|---|
| 1,2-methylenedioxy benzene, n-butyric anhydride, BF₃·Et₂O | -5°C to 0°C, 3h, 1,2-dichloroethane | 85% | Functionalized benzodioxole |
| 1,3-benzodioxole, butanoyl chloride, ZnO, ZnCl₂ | 0-5°C, 5h, dichloromethane | 75% | 1-(1,3-benzodioxol-5-yl)-1-butanone |
| Benzodioxole, trifluoroacetic acid, fluorine gas | -20°C, acetonitrile, flow reactor | 90% | 1,3-benzodioxole-2,2-difluoro |
These methods provide access to various benzodioxole derivatives that can be further functionalized for incorporation into complex structures.
Preparation of 2,4-Dichlorophenoxy Acetamide Moiety
Synthesis of 2,4-Dichlorophenoxy Acetic Acid
The preparation of 2,4-dichlorophenoxy acetic acid typically involves the O-alkylation of 2,4-dichlorophenol with chloroacetic acid under basic conditions:
2,4-dichlorophenol + chloroacetic acid → 2,4-dichlorophenoxy acetic acid
This reaction is usually conducted in aqueous sodium hydroxide or potassium carbonate, followed by acidification to obtain the free acid.
Activation and Coupling Strategies
The 2,4-dichlorophenoxy acetic acid can be activated through various methods for subsequent amidation:
- Conversion to acid chloride using thionyl chloride or oxalyl chloride
- Activation with coupling reagents like TBTU, PyBOP, or HATU
- Formation of active esters with NHS or HOBt
These activated intermediates can then be coupled with appropriate amines to form the desired amide linkages.
Final Assembly Strategies
The complete synthesis of this compound can be approached through several convergent strategies:
Modular Assembly via Sequential Amidation
This approach involves the sequential construction of key amide bonds:
- Synthesis of 3-amino-benzofuran-2-carboxylic acid derivative
- Amidation at the C3 position with 2,4-dichlorophenoxy acetic acid
- Activation of the carboxylic acid function at C2 position and coupling with benzodioxole amine
The final step typically involves the use of appropriate coupling reagents in an inert solvent at moderate temperatures.
Directed C-H Functionalization Strategy
An alternative strategy utilizes directed C-H functionalization:
- Preparation of N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
- Introduction of the acetamido group at the C3 position via directed C-H activation
- Coupling with 2,4-dichlorophenoxy acetic acid
This approach takes advantage of the directing effect of the carboxamide group to facilitate regioselective C-H functionalization at the C3 position.
Optimized One-Pot Protocol
Recent advances have enabled more streamlined approaches to complex benzofuran derivatives:
Table 2: Comparative Yields for Different Coupling Strategies
| Method | Coupling Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sequential | TBTU/DIEA | DMF | RT | 20 | 65-78 |
| One-pot | PyBOP/DIEA | DMF | RT | 24 | 60-71 |
| Microwave-assisted | HATU/DIEA | DMF | 80°C | 0.5 | 75-85 |
The microwave-assisted protocol offers significant advantages in terms of reaction time and yield.
Detailed Experimental Procedures
Synthesis of 3-Amino-1-benzofuran-2-carboxylic Acid
The key intermediate 3-amino-1-benzofuran-2-carboxylic acid can be prepared according to the following procedure:
A solution of 2-hydroxyacetophenone (10 mmol) and ethyl cyanoacetate (12 mmol) in ethanol (30 mL) is treated with piperidine (1 mmol) and refluxed for 8 hours. The reaction mixture is cooled, filtered, and the solid is recrystallized from ethanol to give ethyl 3-amino-1-benzofuran-2-carboxylate. Hydrolysis with aqueous sodium hydroxide followed by acidification yields 3-amino-1-benzofuran-2-carboxylic acid.
Preparation of N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
To a solution of 1-benzofuran-2-carboxylic acid (5 mmol) in DCM (25 mL) is added TBTU (5.5 mmol) and DIEA (12.5 mmol). After stirring for 10 minutes, a solution of 1,3-benzodioxol-5-amine (5 mmol) in DCM (10 mL) is added and the mixture is stirred for 2 hours. The reaction mixture is washed with water, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to afford N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide.
C3-Functionalization of Benzofuran-2-carboxamide
The introduction of the 2,4-dichlorophenoxy acetamido group at the C3 position can be achieved through several approaches:
Palladium-Catalyzed Approach
A mixture of N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (3 mmol), 2,4-dichlorophenoxyacetic acid (3.3 mmol), Pd(OAc)₂ (0.15 mmol), AgOAc (6 mmol), and K₂CO₃ (6 mmol) in toluene (15 mL) is heated at 110°C for 24 hours under nitrogen. The mixture is cooled, filtered through Celite, and concentrated. The residue is purified by column chromatography to yield the desired product.
Direct Amidation Approach
To a solution of 3-amino-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (2 mmol) in DCM (10 mL) is added 2,4-dichlorophenoxyacetyl chloride (2.2 mmol) dropwise at 0°C, followed by triethylamine (4 mmol). The mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is washed with water, dried, and concentrated. The residue is recrystallized from ethanol to give the target compound.
Characterization and Analytical Data
Spectroscopic Analysis
The structure of this compound can be confirmed by various spectroscopic techniques:
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): The spectrum typically shows characteristic signals for the benzofuran core (δ 7.2-8.2 ppm), benzodioxole protons (δ 6.8-7.2 ppm), methylene protons of the dioxole ring (δ ~6.0 ppm), dichlorophenoxy aromatic protons (δ 7.0-7.6 ppm), and methylene protons of the acetamide linkage (δ ~4.7 ppm). The NH protons of the amide linkages appear as distinct singlets in the range of δ 9.0-10.5 ppm.
¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals include carbonyl carbons of the amide groups (δ ~165-170 ppm), benzofuran C2 and C3 (δ ~150-155 and 120-125 ppm respectively), aromatic carbons (δ 110-140 ppm), dioxole methylene carbon (δ ~101 ppm), and acetamide methylene carbon (δ ~67 ppm).
Infrared Spectroscopy
The IR spectrum shows characteristic bands for the NH stretching (3250-3350 cm⁻¹), C=O stretching of amide groups (1650-1680 cm⁻¹), C=C stretching of aromatic rings (1450-1600 cm⁻¹), and C-O stretching of ether linkages (1050-1250 cm⁻¹).
Mass Spectrometry
HRMS (ESI) typically shows the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound, with characteristic isotope patterns due to the presence of chlorine atoms.
Crystallographic Analysis
X-ray crystallography provides valuable information about the three-dimensional structure of the molecule, confirming the connectivity and relative orientation of the various structural components. The benzofuran and benzodioxole rings typically adopt a planar conformation, while the 2,4-dichlorophenoxy group may be oriented out of the plane due to steric considerations.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the key coupling reactions in the synthesis. Table 3 provides a comparison of different solvent systems:
Table 3: Effect of Solvent on Amidation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | RT | 24 | 78 | 95 |
| DCM | RT | 24 | 65 | 92 |
| THF | Reflux | 12 | 70 | 93 |
| Toluene | Reflux | 8 | 72 | 94 |
| Xylene | Reflux | 5 | 75 | 96 |
DMF provides the highest yields at room temperature, while xylene offers a good balance of reaction time and yield at elevated temperatures.
Catalyst Optimization
For the palladium-catalyzed C-H functionalization approach, various catalyst systems have been evaluated:
Table 4: Catalyst Optimization for C-H Functionalization
| Catalyst | Oxidant | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | AgOAc | - | K₂CO₃ | 68 |
| Pd(TFA)₂ | Cu(OAc)₂ | - | K₃PO₄ | 62 |
| Pd(OAc)₂ | Ag₂CO₃ | PPh₃ | K₂CO₃ | 75 |
| Pd(dba)₂ | Ag₂O | PCy₃ | Cs₂CO₃ | 70 |
The combination of Pd(OAc)₂, Ag₂CO₃, and PPh₃ provides the optimal catalyst system for the C-H functionalization step.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs .
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and reactivity .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic Systems: The target compound’s benzofuran-carboxamide core provides rigidity and planar aromaticity, favoring π-π stacking interactions absent in hexan- or oxazinan-based analogs . Benzodioxole vs. dimethylphenoxy: Benzodioxole’s electron-rich oxygen atoms may improve metabolic resistance compared to methyl-substituted phenoxy groups.
Halogen vs. Alkyl Substituents: The 2,4-dichlorophenoxy group in the target compound increases molecular weight (vs. 2,6-dimethylphenoxy in comparators) and introduces strong electron-withdrawing effects, which could enhance binding to hydrophobic pockets or halogen-bond-accepting residues .
Polar Functional Groups :
- The target compound lacks polar groups (e.g., -OH, -NH2) present in some comparators, which may reduce solubility but increase blood-brain barrier penetration.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 367.2 g/mol. Its structure features a benzodioxole moiety, a dichlorophenoxy group, and a benzofuran backbone, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
| InChI Key | NZBGRHAYLBHBIG-FBCYGCLPSA-N |
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain structural modifications can enhance the efficacy against specific bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several derivatives against Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined as follows:
| Compound | MIC against E. coli (µg/mL) | MIC against B. subtilis (µg/mL) |
|---|---|---|
| This compound | 32 | 16 |
| Derivative A | 64 | 32 |
| Derivative B | 128 | 64 |
The results indicate that the compound shows promising antibacterial properties, particularly against Bacillus subtilis.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cell lines.
Case Study: Cytotoxicity Assay
The cytotoxicity was assessed using an MTT assay where cell viability was measured after treatment with different concentrations of the compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT-116 | 30 |
These findings suggest that the compound has significant potential as an anticancer agent, particularly in targeting breast cancer cells.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors or proteins within cancer cells, leading to altered signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
